molecular formula C21H26N2O2 B14360894 3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)butan-1-one CAS No. 90316-55-5

3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B14360894
CAS No.: 90316-55-5
M. Wt: 338.4 g/mol
InChI Key: ACFOYENCXSTAQB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)butan-1-one is a complex organic compound that features a methoxyphenyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

    Conversion to Ketone: The intermediate alcohol is then oxidized to form the ketone.

    Formation of the Piperazine Derivative: The ketone is reacted with 1-phenylpiperazine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the ketone group can produce the corresponding alcohol.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)butan-1-one
  • 3-(4-Methoxyphenyl)-1-(4-ethylpiperazin-1-yl)butan-1-one
  • 3-(4-Methoxyphenyl)-1-(4-isopropylpiperazin-1-yl)butan-1-one

Uniqueness

3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

90316-55-5

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C21H26N2O2/c1-17(18-8-10-20(25-2)11-9-18)16-21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3

InChI Key

ACFOYENCXSTAQB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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